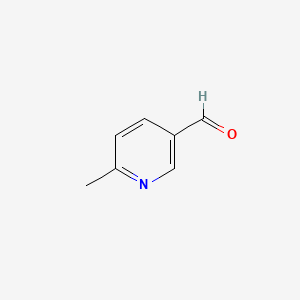

6-Methylnicotinaldehyde

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

6-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-6-2-3-7(5-9)4-8-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWMEIWYPWVABQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436527 | |

| Record name | 6-methylnicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53014-84-9 | |

| Record name | 6-methylnicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-3-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Structure of 6-Methylnicotinaldehyde

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. The information is curated for professionals in research and development who utilize pyridine derivatives as key building blocks in the synthesis of novel compounds.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] It is sensitive to moisture and should be stored under an inert atmosphere at 2-8°C.[1] The following table summarizes its key chemical and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO | [2] |

| Molecular Weight | 121.14 g/mol | [2] |

| Boiling Point | 95°C / 20mmHg | [1] |

| Density | 1.084 g/cm³ | [1] |

| Refractive Index | 1.546 | [1] |

| Flash Point | 88°C | [1] |

| pKa (Predicted) | 4.15 ± 0.10 | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

Structural Information and Identifiers

The structure of this compound features a pyridine ring with a methyl group at the 6-position and a formyl (aldehyde) group at the 3-position. Its formal IUPAC name is 6-methylpyridine-3-carbaldehyde.[2]

| Identifier | Value | Reference |

| IUPAC Name | 6-methylpyridine-3-carbaldehyde | [2] |

| CAS Number | 53014-84-9 | [2] |

| Synonyms | 2-Methyl-5-formylpyridine, 5-Formyl-2-picoline, 6-Methyl-3-pyridinecarboxaldehyde | [2] |

| InChI | InChI=1S/C7H7NO/c1-6-2-3-7(5-9)4-8-6/h2-5H,1H3 | [1] |

| InChIKey | IMWMEIWYPWVABQ-UHFFFAOYSA-N | [1] |

| SMILES | CC1=NC=C(C=C1)C=O | [2] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the lithiation of a halogenated precursor followed by formylation.[1][3]

Experimental Protocol

Materials:

-

5-bromo-2-methylpyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

-

A solution of 5-bromo-2-methylpyridine (10 g, 58.1 mmol) in anhydrous THF (150 mL) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).[1]

-

The solution is cooled to -78°C using a dry ice/acetone bath.[1]

-

n-Butyllithium (25.6 mL of a 2.5 M solution, 64 mmol) is added dropwise to the cooled solution. The reaction mixture is stirred at -78°C for 1 hour.[1]

-

Anhydrous DMF (1.30 mL) is added to the reaction mixture, which is then stirred for an additional hour at -78°C.[1]

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.[1]

-

The mixture is allowed to warm to room temperature.[1]

-

The product is extracted with ethyl acetate.[1]

-

The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.[1]

-

The resulting residue is purified by column chromatography to yield this compound.[3]

Caption: Synthesis workflow for this compound.

Reactivity and Safety

Reactivity

The aldehyde group of this compound is a key reactive site, participating in typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines and oximes. The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The methyl group can also be a site for functionalization.

Safety Information

This compound is classified as harmful if swallowed and causes serious eye irritation.[2] It may also cause skin and respiratory irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound.

| Hazard Statement | Code |

| Combustible liquid | H227 |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Data from GHS classifications.[4]

Spectroscopic Data

Spectroscopic data for this compound are available for structural confirmation and analysis. This includes ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.[5] Researchers should refer to spectral databases for detailed peak information.

Applications in Research and Drug Development

This compound serves as a valuable building block in medicinal chemistry and organic synthesis. Nicotinaldehyde derivatives are important structural motifs in a wide array of biologically active compounds. While specific biological activities for this compound itself are not widely reported, its utility as a precursor is documented. For instance, related structures like 6-morpholinonicotinaldehyde, synthesized from similar precursors, are used to create compounds that induce ferroptosis, a form of programmed cell death with potential applications in cancer therapy.[6] The pyridine scaffold is a common feature in many pharmaceutical agents, making its derivatives, including this compound, of significant interest in the discovery of new therapeutic agents.[7]

References

- 1. This compound CAS#: 53014-84-9 [chemicalbook.com]

- 2. 6-Methyl-3-pyridinecarboxaldehyde | C7H7NO | CID 10192566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 53014-84-9 [chemicalbook.com]

- 4. This compound | 53014-84-9 [amp.chemicalbook.com]

- 5. This compound(53014-84-9) 1H NMR [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

6-Methylnicotinaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylnicotinaldehyde, a substituted pyridine derivative, is a heterocyclic aldehyde with potential applications as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a pyridine ring with a methyl group at the 6-position and an aldehyde at the 3-position, offers multiple sites for chemical modification, making it a versatile intermediate for the synthesis of novel compounds with potential biological activity. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and analytical characterization of this compound.

Core Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 53014-84-9 | [1] |

| Molecular Weight | 121.14 g/mol | [1] |

| Molecular Formula | C₇H₇NO | [1] |

| Boiling Point | 95 °C at 20 mmHg | |

| Density | 1.084 g/cm³ | |

| Refractive Index | 1.546 | |

| Appearance | Colorless to light yellow liquid | |

| Solubility | Miscible with water and most organic solvents |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the lithiation of a halogenated precursor followed by formylation.[2][3]

Experimental Protocol

Materials:

-

5-Bromo-2-methylpyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution (typically 2.5 M in hexanes)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Low-temperature thermometer

-

Magnetic stirrer and stir bar

-

Syringes

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

A solution of 5-bromo-2-methylpyridine (1.0 equivalent) in anhydrous THF is prepared in a three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).[2][3]

-

The solution is cooled to -78 °C using a dry ice/acetone bath.[2][3]

-

n-Butyllithium (n-BuLi) solution (1.1 equivalents) is added dropwise via syringe while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.[2][3]

-

Anhydrous N,N-Dimethylformamide (DMF) (1.2 equivalents) is then added dropwise to the reaction mixture at -78 °C. The resulting solution is stirred for an additional hour at the same temperature.[2][3]

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[2][3]

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.[2][3]

-

The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure using a rotary evaporator.[2][3]

-

The crude product is purified by column chromatography on silica gel to yield this compound.[3]

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are key analytical techniques and expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a primary tool for structural elucidation. While a publicly available spectrum for this compound is noted, the detailed peak assignments are not provided in the search results.[4] For the closely related methyl 6-methylnicotinate, the methyl protons on the pyridine ring appear as a singlet around 2.58 ppm, and the aromatic protons are observed in the range of 7.20-9.06 ppm.[5] The aldehyde proton of this compound would be expected to appear as a singlet further downfield, typically in the 9-10 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for:

-

C=O stretch (aldehyde): A strong absorption band around 1700 cm⁻¹.

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic -CH₃): Bands just below 3000 cm⁻¹.

-

C=C and C=N stretches (pyridine ring): Absorptions in the 1600-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight of 121.14.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 5-bromo-2-methylpyridine.

Caption: Synthesis workflow for this compound.

Analytical Workflow

This diagram outlines the logical progression of analytical techniques used to characterize the synthesized this compound.

Caption: Analytical workflow for compound characterization.

References

An In-depth Technical Guide to the Synthesis of 6-Methylnicotinaldehyde from 5-bromo-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of 6-methylnicotinaldehyde, a valuable building block in medicinal chemistry and drug development, starting from the commercially available 5-bromo-2-methylpyridine. The described methodology is based on a well-established organometallic approach, ensuring high efficiency and reproducibility.

Synthetic Pathway Overview

The synthesis of this compound from 5-bromo-2-methylpyridine is achieved through a two-step one-pot process. The core of this transformation involves a lithium-halogen exchange to generate a reactive organolithium intermediate, which is subsequently trapped by an electrophilic formylating agent.

The overall reaction scheme is as follows:

This method is highly effective for the regioselective introduction of an aldehyde group onto the pyridine ring at the position of the bromine atom.

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound.

2.1. Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 5-bromo-2-methylpyridine | C₆H₆BrN | 172.02 | 10 g | 58.1 |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 25.6 mL (2.5 M in hexanes) | 64.0 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 1.30 mL | - |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | As needed | - |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

2.2. Equipment

-

Three-necked round-bottom flask (250 mL)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Inert gas supply (Nitrogen or Argon)

-

Syringes and needles

-

Cooling bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column and silica gel

2.3. Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of nitrogen.

-

Initial Solution: 5-bromo-2-methylpyridine (10 g, 58.1 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 150 mL) in the reaction flask.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi, 2.5 M in hexanes, 25.6 mL) is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.[1][2]

-

Formylation: N,N-Dimethylformamide (DMF, 1.30 mL) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional hour at this temperature.[1][2]

-

Quenching: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[2]

-

Work-up: The reaction mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with ethyl acetate (EtOAc). The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.[2]

-

Purification: The crude residue is purified by column chromatography on silica gel to afford this compound as the final product.[2]

Quantitative Data Summary

| Starting Material | Product | Yield (%) | Mass of Product (g) | Reference |

| 5-bromo-2-methylpyridine | This compound | 72% | 5.0 | [2] |

Visualizations

Synthetic Workflow

The following diagram illustrates the sequential steps involved in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Reaction Mechanism

The underlying chemical transformations are depicted in the following diagram, highlighting the key intermediates and electron movements.

Caption: Mechanism of this compound synthesis.

Safety Considerations

-

n-Butyllithium (n-BuLi) is a pyrophoric reagent and must be handled with extreme caution under an inert atmosphere. It can ignite spontaneously on contact with air or moisture.

-

Anhydrous solvents are essential for the success of the reaction. Ensure all glassware is thoroughly dried and the reaction is performed under a dry, inert atmosphere.

-

The reaction is conducted at a very low temperature (-78 °C). Appropriate personal protective equipment (PPE), including cryogenic gloves, should be worn.

-

All manipulations should be carried out in a well-ventilated fume hood .

This guide provides a robust and detailed procedure for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can reliably produce this important chemical intermediate for their scientific endeavors.

References

Spectroscopic Profile of 6-Methylnicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-methylnicotinaldehyde (also known as 6-methylpyridine-3-carbaldehyde), a key intermediate in pharmaceutical synthesis. This document details its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for researchers engaged in the synthesis, characterization, and application of this compound.

Core Spectroscopic Data

The structural elucidation of this compound, with the molecular formula C₇H₇NO, relies on a combination of modern spectroscopic techniques. The data presented herein is compiled from publicly available spectral information and is intended to serve as a reference for identity and purity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the chemical environment of each proton within the this compound molecule. The expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized below. The solvent is typically deuterated chloroform (CDCl₃).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| ~8.8 | Singlet (s) | 1H | H-2 (proton on the pyridine ring) |

| ~8.0 | Doublet (d) | 1H | H-4 (proton on the pyridine ring) |

| ~7.4 | Doublet (d) | 1H | H-5 (proton on the pyridine ring) |

| ~2.6 | Singlet (s) | 3H | Methyl protons (-CH₃) |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | C=O (Aldehyde) |

| ~160 | C-6 (Pyridine ring) |

| ~154 | C-2 (Pyridine ring) |

| ~136 | C-4 (Pyridine ring) |

| ~131 | C-3 (Pyridine ring) |

| ~124 | C-5 (Pyridine ring) |

| ~25 | -CH₃ (Methyl) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2920 | Medium | Aliphatic C-H Stretch (methyl) |

| ~2820, ~2720 | Medium | Aldehyde C-H Stretch (Fermi resonance doublet) |

| ~1700 | Strong | C=O Stretch (Aldehyde) |

| ~1590, ~1470 | Medium-Strong | C=C and C=N Stretch (Pyridine ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The compound has a molecular formula of C₇H₇NO and an exact mass of approximately 121.05 Da.[1]

| m/z | Interpretation |

| 121 | [M]⁺ (Molecular Ion) |

| 120 | [M-H]⁺ (Loss of a hydrogen radical) |

| 92 | [M-CHO]⁺ (Loss of the formyl group) |

| 65 | Fragmentation of the pyridine ring |

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data presented. Instrument parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Data Acquisition :

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 16 for sufficient signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition :

-

Acquire the spectrum on the same instrument.

-

A proton-decoupled pulse sequence is typically used.

-

A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is common.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Attenuated Total Reflectance (ATR) : Place a small amount of the neat sample directly onto the ATR crystal.

-

KBr Pellet : Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solution : Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder or pure solvent.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Introduction : The sample can be introduced via direct insertion probe, or more commonly, through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization : Electron Ionization (EI) is a common method for GC-MS, typically at 70 eV. For LC-MS, Electrospray Ionization (ESI) is frequently used.

-

Mass Analysis : A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their m/z ratio.

-

Data Acquisition : The mass spectrum is recorded over a suitable m/z range (e.g., 40-300 amu).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

6-Methylnicotinaldehyde: A Versatile Pyridine-Based Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylnicotinaldehyde, a substituted pyridine aldehyde, has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing nature of the pyridine ring and the aldehyde functionality, coupled with the presence of a methyl group, offer a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and potential applications of this compound, with a particular focus on its role in the synthesis of biologically active molecules. The information presented herein is intended to serve as a technical resource for professionals engaged in synthetic chemistry and drug discovery.

Chemical and Physical Properties

This compound, also known as 2-methyl-5-formylpyridine, is a colorless to light yellow liquid under standard conditions. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 53014-84-9 |

| Molecular Formula | C₇H₇NO |

| Molecular Weight | 121.14 g/mol |

| Boiling Point | 95 °C at 20 mmHg |

| Density | 1.084 g/cm³ |

| Refractive Index | 1.546 |

| Flash Point | 88 °C |

Core Synthetic Transformations

The aldehyde functionality and the pyridine ring of this compound are amenable to a wide array of synthetic transformations, making it a cornerstone for the synthesis of diverse molecular scaffolds. This section details some of the key reactions, providing generalized experimental protocols and quantitative data where available.

Condensation Reactions

The electrophilic aldehyde group of this compound readily participates in condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon bonds.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base. This reaction is instrumental in synthesizing α,β-unsaturated compounds.[1]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Materials: this compound, Malononitrile, Piperidine, Ethanol.

-

Procedure: To a solution of this compound (10 mmol) in ethanol (30 mL), add malononitrile (11 mmol) and a catalytic amount of piperidine (e.g., 0.1 mL). The reaction mixture is stirred at room temperature or gently heated to reflux. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product often precipitates and can be collected by filtration, washed with cold ethanol, and dried under vacuum.[1][2]

Table 1: Representative Data for Knoevenagel Condensation

| Active Methylene Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Malononitrile | Piperidine | Ethanol | Reflux | 2-6 | ~85-95 |

| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 4-8 | ~80-90 |

| Meldrum's Acid | Pyridine | Toluene | Reflux | 3-6 | ~75-85* |

*Yields are based on analogous reactions with similar pyridine aldehydes and may vary for this compound.

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks α-hydrogens.[3] This reaction is particularly useful for the synthesis of chalcones and their analogs.

Experimental Protocol: Claisen-Schmidt Condensation with Acetophenone

-

Materials: this compound, Acetophenone, Sodium Hydroxide, Ethanol, Water.

-

Procedure: To a solution of this compound (10 mmol) and acetophenone (10 mmol) in ethanol (50 mL), a 10% aqueous solution of sodium hydroxide is added dropwise at a low temperature (e.g., 0-5 °C). The reaction is stirred for several hours. The product, an α,β-unsaturated ketone, often precipitates from the solution and can be isolated by filtration, washed with water, and recrystallized.[2]

Table 2: Representative Data for Claisen-Schmidt Condensation

| Ketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acetophenone | NaOH | Ethanol | 0 - RT | 2-4 | ~70-85 |

| Cyclohexanone | KOH | Methanol | RT | 3-6 | ~65-80 |

| 4'-Methoxyacetophenone | NaOH | Ethanol/Water | RT | 4-8 | ~75-90* |

*Yields are based on analogous reactions and may vary.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide.[4] This reaction is highly regioselective, providing a predictable route to substituted alkenes.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

-

Materials: this compound, Benzyltriphenylphosphonium chloride, Strong base (e.g., n-Butyllithium), Anhydrous THF.

-

Procedure: The phosphonium salt is suspended in anhydrous THF under an inert atmosphere and cooled to 0 °C. A strong base is added dropwise to generate the ylide. A solution of this compound in anhydrous THF is then added to the ylide solution. The reaction is typically stirred for several hours at room temperature. Workup involves quenching the reaction with a saturated aqueous solution of ammonium chloride, extraction with an organic solvent, and purification by chromatography to remove the triphenylphosphine oxide byproduct.[5][6]

Table 3: Representative Data for Wittig Reaction

| Phosphonium Ylide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyltriphenylphosphorane | n-BuLi | THF | 0 to RT | 2-4 | ~70-85 |

| Ethyl (triphenylphosphoranylidene)acetate | NaH | THF | RT | 6-12 | ~80-95 (E-isomer favored) |

| Benzyltriphenylphosphorane | KHMDS | Toluene | -78 to RT | 3-6 | ~75-90* (Z-isomer favored) |

*Yields are based on analogous reactions and may vary. Stereochemical outcome depends on the ylide stability.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones. The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ.[7]

Experimental Protocol: Reductive Amination with a Primary Amine

-

Materials: this compound, Primary amine (e.g., benzylamine), Reducing agent (e.g., Sodium triacetoxyborohydride), Dichloromethane.

-

Procedure: To a solution of this compound (10 mmol) and the primary amine (11 mmol) in dichloromethane, sodium triacetoxyborohydride (15 mmol) is added portion-wise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent.[7]

Table 4: Representative Data for Reductive Amination

| Amine | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzylamine | NaBH(OAc)₃ | CH₂Cl₂ | RT | 2-6 | ~80-95 |

| Aniline | NaBH₃CN | Methanol | RT | 4-8 | ~75-90 |

| Morpholine | H₂/Pd-C | Ethanol | RT | 6-12 | ~85-98* |

*Yields are based on analogous reactions and may vary.

Multi-component Reactions

This compound is an excellent substrate for multi-component reactions, which allow for the rapid construction of complex molecules in a single step.

The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.[8]

Experimental Protocol: Hantzsch Pyridine Synthesis

-

Materials: this compound, Ethyl acetoacetate (2 equivalents), Ammonium acetate, Ethanol.

-

Procedure: A mixture of this compound (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in ethanol is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated dihydropyridine product is collected by filtration. Oxidation to the corresponding pyridine can be achieved using an oxidizing agent like nitric acid or manganese dioxide.[8][9]

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are common scaffolds in natural products and pharmaceuticals.[10] The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization.

Experimental Protocol: Pictet-Spengler Reaction with Tryptamine

-

Materials: this compound, Tryptamine, Trifluoroacetic acid (TFA), Dichloromethane.

-

Procedure: To a solution of tryptamine (10 mmol) in dichloromethane, this compound (10 mmol) is added, followed by a catalytic amount of trifluoroacetic acid. The reaction is stirred at room temperature until the formation of the tetrahydro-β-carboline is complete (monitored by TLC). The product can be isolated after an aqueous workup and purification by chromatography.[11]

Application in the Synthesis of Biologically Active Molecules

The pyridine scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are of significant interest in drug discovery.[12]

Kinase Inhibitors

Many kinase inhibitors feature a substituted pyridine core. The functional handles on this compound allow for its elaboration into potent and selective kinase inhibitors. For instance, the aldehyde can be used to introduce side chains that interact with specific residues in the ATP-binding pocket of kinases.[13][14] Derivatives of pyridine have been shown to inhibit various kinases, including Akt (Protein Kinase B), PIM-1, and TYK2, which are implicated in cancer and inflammatory diseases.[14][15][16]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity allows for a wide range of transformations, providing access to a diverse array of complex molecular structures. The pyridine core, a common motif in many pharmaceuticals, makes this compound particularly attractive for applications in medicinal chemistry and drug discovery. The synthetic methodologies outlined in this guide, including condensation reactions, the Wittig reaction, reductive amination, and multi-component reactions, highlight the broad utility of this compound. As research into novel therapeutics continues, the importance of such adaptable building blocks in the synthetic chemist's toolbox is set to grow.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 11. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lifechemicals.com [lifechemicals.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of the Aldehyde Group in 6-Methylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of the aldehyde functional group in 6-Methylnicotinaldehyde. This document collates available physicochemical data, outlines key reaction protocols, and discusses the stability profile of the molecule, offering a valuable resource for its application in research and drug development. Due to the limited availability of specific quantitative data for this compound, information from structurally related compounds is utilized to provide a predictive analysis of its behavior.

Physicochemical and Spectroscopic Properties

This compound, also known as 2-Methyl-5-formylpyridine, is a substituted pyridine derivative with the molecular formula C₇H₇NO and a molecular weight of 121.14 g/mol .[1] Its structure, featuring an aldehyde group on a pyridine ring, makes it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 53014-84-9 | [1] |

| Molecular Formula | C₇H₇NO | [1] |

| Molecular Weight | 121.14 g/mol | [1] |

| Boiling Point | 95°C / 20mmHg | [2] |

| Density | 1.084 g/mL | [2] |

| Refractive Index | 1.546 | [2] |

| Flash Point | 88°C | [2] |

| Storage Temperature | 2-8°C under inert gas | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Spectrum available | [3] |

| ¹³C NMR | Data not readily available in searched sources. | |

| IR Spectroscopy | Data not readily available in searched sources. | |

| Mass Spectrometry | Data not readily available in searched sources. |

Reactivity of the Aldehyde Group

The aldehyde group in this compound is a key center for chemical reactivity. The electrophilic nature of the carbonyl carbon, influenced by the electron-withdrawing effect of the pyridine ring, makes it susceptible to nucleophilic attack. This reactivity allows for a variety of chemical transformations, making the molecule a versatile building block. Aldehydes are generally more reactive than ketones due to less steric hindrance and a more electron-deficient carbonyl carbon.[4]

Oxidation

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 6-methylnicotinic acid. This is a common transformation for aldehydes and can be achieved using various oxidizing agents.

Experimental Protocol: Oxidation to 6-Methylnicotinic Acid

This protocol is a general method adaptable for the oxidation of aromatic aldehydes.

-

Materials: this compound, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), hydrochloric acid (HCl), ethanol, water, and a suitable extraction solvent (e.g., ethyl acetate).

-

Procedure:

-

Dissolve this compound in a suitable solvent such as aqueous ethanol.

-

Prepare a solution of potassium permanganate in water.

-

Slowly add the KMnO₄ solution to the aldehyde solution at a controlled temperature (e.g., 0-10°C). The reaction is often exothermic.

-

Stir the mixture until the purple color of the permanganate disappears, indicating the completion of the reaction. A brown precipitate of manganese dioxide will form.

-

Filter the reaction mixture to remove the manganese dioxide.

-

Acidify the filtrate with hydrochloric acid to precipitate the 6-methylnicotinic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

The product can be further purified by recrystallization.

-

Logical Relationship: Oxidation of this compound

Caption: Oxidation pathway of this compound.

Reduction

The aldehyde group can be reduced to a primary alcohol, (6-methylpyridin-3-yl)methanol, using various reducing agents.

Experimental Protocol: Reduction to (6-methylpyridin-3-yl)methanol

This protocol is based on the general reduction of aldehydes using sodium borohydride.

-

Materials: this compound, sodium borohydride (NaBH₄), methanol or ethanol, water, and a suitable extraction solvent (e.g., ethyl acetate).

-

Procedure:

-

Dissolve this compound in methanol or ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in small portions to the stirred solution.

-

After the addition is complete, allow the reaction to stir at room temperature for a few hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully add water to quench the excess NaBH₄.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

-

Experimental Workflow: Reduction of this compound

Caption: Workflow for the reduction of this compound.

Reductive Amination

Reductive amination is a powerful method to form amines from aldehydes. The aldehyde first reacts with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Reductive Amination

This is a general procedure adaptable for this compound.

-

Materials: this compound, a primary or secondary amine, a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride), a suitable solvent (e.g., dichloromethane or methanol), and acetic acid (as a catalyst).

-

Procedure:

-

Dissolve this compound and the amine in the chosen solvent.

-

Add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for a period to allow for imine formation.

-

Add the reducing agent portion-wise.

-

Continue stirring until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction by adding a basic aqueous solution (e.g., saturated sodium bicarbonate).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the amine.

-

Signaling Pathway: Reductive Amination Mechanism

Caption: Mechanism of reductive amination.

Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes using a phosphorus ylide (Wittig reagent).

Experimental Protocol: Wittig Reaction

This is a general procedure for a Wittig reaction with an aromatic aldehyde.

-

Materials: this compound, a phosphonium salt (e.g., methyltriphenylphosphonium bromide), a strong base (e.g., n-butyllithium or potassium tert-butoxide), and an anhydrous solvent (e.g., THF or diethyl ether).

-

Procedure:

-

Prepare the Wittig reagent by deprotonating the phosphonium salt with a strong base in an anhydrous solvent under an inert atmosphere.

-

Dissolve this compound in the same anhydrous solvent.

-

Slowly add the aldehyde solution to the ylide solution at a controlled temperature (often low temperatures like -78°C or 0°C).

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

The triphenylphosphine oxide byproduct can often be removed by crystallization or chromatography.

-

Experimental Workflow: Wittig Reaction

Caption: General workflow for the Wittig reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde and an active methylene compound, catalyzed by a weak base, to form a C=C bond.

Experimental Protocol: Knoevenagel Condensation

This is a general procedure for Knoevenagel condensation.

-

Materials: this compound, an active methylene compound (e.g., malononitrile or diethyl malonate), a weak base catalyst (e.g., piperidine or pyridine), and a solvent (e.g., ethanol or toluene).

-

Procedure:

-

Dissolve this compound and the active methylene compound in the solvent.

-

Add a catalytic amount of the weak base.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture. The product may precipitate.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent and purify the residue by crystallization or chromatography.

-

Stability of the Aldehyde Group

The stability of this compound is crucial for its storage, handling, and use in multi-step syntheses. The aldehyde group is susceptible to several degradation pathways.

Oxidation

As mentioned in the reactivity section, the aldehyde group is prone to oxidation to a carboxylic acid. This can occur slowly upon exposure to air (auto-oxidation) and can be accelerated by light and certain metal impurities. To ensure stability, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[2]

Polymerization

Aldehydes can undergo polymerization, especially in the presence of acidic or basic catalysts. This can lead to the formation of cyclic trimers (trioxanes) or linear polymers. Storing the compound in a pure form and at low temperatures can minimize this degradation pathway.

Cannizzaro Reaction

In the presence of a strong base, aldehydes lacking an α-hydrogen, such as aromatic aldehydes, can undergo the Cannizzaro reaction, where two molecules of the aldehyde are converted to a primary alcohol and a carboxylic acid. While this compound has α-hydrogens on the methyl group of the pyridine ring, the aldehyde group itself is attached to an sp²-hybridized carbon with no α-hydrogens, making it potentially susceptible to this reaction under strongly basic conditions.

Stability Under Forced Degradation Conditions

Experimental Protocol: Forced Degradation Study

-

Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

-

Methodology:

-

Acidic Hydrolysis: Dissolve the compound in a solution of HCl (e.g., 0.1 M) and heat.

-

Basic Hydrolysis: Dissolve the compound in a solution of NaOH (e.g., 0.1 M) and heat.

-

Oxidative Degradation: Treat a solution of the compound with hydrogen peroxide (e.g., 3%).

-

Thermal Degradation: Expose the solid compound to elevated temperatures.

-

Photolytic Degradation: Expose a solution of the compound to UV and visible light.

-

-

Analysis: Samples from each stress condition are analyzed at various time points using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Table 3: Predicted Stability Profile and Degradation Pathways of this compound

| Condition | Predicted Stability | Major Potential Degradation Product(s) |

| Acidic (e.g., 0.1 M HCl, heat) | Likely to be unstable | Potential for polymerization or other acid-catalyzed reactions. |

| Basic (e.g., 0.1 M NaOH, heat) | Likely to be unstable | 6-Methylnicotinic acid and (6-methylpyridin-3-yl)methanol (via Cannizzaro-type reaction), and/or polymerization products. |

| Oxidative (e.g., H₂O₂) | Unstable | 6-Methylnicotinic acid. |

| Thermal | Moderately stable | Potential for polymerization or decomposition at high temperatures. |

| Photolytic | Potentially unstable | Various photodecomposition products. |

Logical Relationship: Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

Conclusion

The aldehyde group in this compound imparts a rich and versatile reactivity to the molecule, making it a valuable precursor for the synthesis of a wide range of more complex structures, particularly in the context of drug discovery and development. Its susceptibility to oxidation, reduction, and carbon-carbon bond-forming reactions like the Wittig reaction and Knoevenagel condensation allows for extensive molecular diversification. However, this reactivity also contributes to its potential instability. The aldehyde is prone to oxidation, polymerization, and other degradation pathways, especially under harsh conditions of pH, temperature, and light exposure. Therefore, careful handling, storage under inert conditions, and consideration of its stability profile are essential when utilizing this compound in synthetic applications. Further quantitative studies on the kinetics of its reactions and a detailed analysis of its degradation products would provide a more complete understanding of this important synthetic intermediate.

References

An In-depth Technical Guide to the Solubility and Physical Properties of 6-Methylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Document ID: MNA-TG-202512 Version: 1.0 Abstract: This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-Methylnicotinaldehyde (CAS No: 53014-84-9). It includes a summary of key physicochemical data, predicted solubility characteristics, and detailed, generalized experimental protocols for property determination. This document is intended to serve as a foundational resource for professionals engaged in research, chemical synthesis, and drug development involving this compound.

Core Physicochemical Properties

This compound, also known as 5-Formyl-2-picoline, is a pyridine derivative that presents as a colorless to light yellow, moisture-sensitive liquid at room temperature.[1][2][3] Its core physical and chemical properties are summarized in the table below.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 53014-84-9 | [1][4][5] |

| Molecular Formula | C₇H₇NO | [1][5][6] |

| Molecular Weight | 121.14 g/mol | [1][5][7] |

| Appearance | Colorless to light yellow liquid | [1][2][3] |

| Boiling Point | 95 °C @ 20 mmHg | [1][3][8] |

| Density | 1.084 g/mL at 25 °C | [1][4][7] |

| Refractive Index (n20/D) | 1.546 | [1][4][7] |

| Flash Point | 87.8 - 88 °C (closed cup) | [1][4][7] |

| pKa (Predicted) | 4.15 ± 0.10 | [1][2][3] |

| Storage Conditions | Store at 2-8 °C under inert gas |[1][4][8] |

Solubility Profile

Quantitative, experimentally determined solubility data for this compound is not extensively available in public literature. However, its solubility behavior can be predicted based on its molecular structure, which features a polar aldehyde group and a pyridine ring. The general principle of "like dissolves like" provides a basis for these predictions.

Table 2: Predicted Solubility of this compound

| Solvent Type | Examples | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Water, Ethanol, Methanol | Moderate to High | The nitrogen atom of the pyridine ring and the oxygen of the aldehyde group can act as hydrogen bond acceptors. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The compound's overall polarity should favor solubility in polar aprotic solvents.[9] |

| Nonpolar | Hexane, Toluene | Low | The presence of polar functional groups will likely limit its solubility in nonpolar solvents.[9] |

Experimental Protocol for Solubility Determination

The following is a standardized protocol based on the equilibrium saturation technique, which can be employed to quantitatively determine the solubility of this compound in various solvents.[9]

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected analytical grade solvents

-

Vials with screw caps

-

Thermostatic shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-particles.

-

-

Analysis:

-

Accurately weigh the flask containing the filtrate to determine the mass of the solution.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical instrument (HPLC or UV-Vis).

-

Quantify the concentration of this compound in the diluted sample against a pre-prepared calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the undiluted filtrate, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

-

Caption: Workflow for experimental solubility determination.

Spectroscopic Profile

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound. While raw spectral data is best sourced directly from databases, the expected characteristic signals are outlined below.[10]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3050-3100 | C-H (Aromatic) | Stretch |

| ~2920-2980 | C-H (Methyl) | Stretch |

| ~2820 and ~2720 | C-H (Aldehyde) | Stretch (Fermi doublet) |

| ~1700-1725 | C=O (Aldehyde) | Stretch |

| ~1580-1610 | C=C / C=N (Pyridine Ring) | Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of protons in the molecule, confirming the arrangement of substituents on the pyridine ring.

General Protocol for Spectroscopic Analysis

The following outlines generalized procedures for acquiring NMR and IR spectra.

A. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz). Standard acquisition parameters for ¹H NMR should be used.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

B. Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Background Collection: Ensure the ATR crystal is clean and collect a background spectrum.[11]

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.[11]

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Caption: General workflow for physicochemical characterization.

References

- 1. This compound CAS#: 53014-84-9 [chemicalbook.com]

- 2. This compound | 53014-84-9 [chemicalbook.com]

- 3. 53014-84-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Pi Chemicals System - PI-48154 this compound (53014-84-9) [internal.pipharm.com]

- 5. 6-Methyl-3-pyridinecarboxaldehyde | C7H7NO | CID 10192566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 6-Methylpyridine-3-carboxaldehyde 97 53014-84-9 [sigmaaldrich.com]

- 8. This compound | 53014-84-9 [amp.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound(53014-84-9) 1H NMR spectrum [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

The Advent and Evolution of Substituted Nicotinaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted nicotinaldehydes, a versatile class of pyridine-3-carboxaldehydes, have carved a significant niche in the landscape of organic chemistry and drug discovery. From their foundational roots in pyridine chemistry to their contemporary role as pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals, their journey is one of continuous innovation. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of these crucial compounds, tailored for professionals in the scientific community.

A Historical Trajectory: From Pyridine Chemistry to Specialized Intermediates

The story of substituted nicotinaldehydes is intrinsically linked to the broader history of pyridine chemistry. While pyridine was first isolated in the 19th century, the synthesis of nicotinaldehyde itself gained traction in the early 20th century.[1] The systematic exploration of its substituted derivatives accelerated with the growth of medicinal and agricultural chemistry, driven by the need for novel bioactive molecules.[1] Early synthetic routes to the parent nicotinaldehyde, such as the Stephen aldehyde synthesis from nicotinonitrile and the Gattermann-Koch formylation of pyridine, laid the essential groundwork for accessing more complex, substituted analogs.[1] Over the years, the development of more sophisticated and scalable methods, including the catalytic hydrogenation of 3-cyanopyridine and the reduction of nicotinic acid morpholinamides, has highlighted the industrial importance of these compounds as precursors to high-value products.[1]

Synthetic Methodologies: A Toolkit for Molecular Diversity

The chemical versatility of the nicotinaldehyde scaffold allows for a wide array of synthetic transformations, enabling the introduction of various substituents onto the pyridine ring. These modifications are crucial for fine-tuning the biological activity and pharmacokinetic properties of the resulting molecules.

Key Synthetic Protocols

1. Vilsmeier-Haack Reaction for Chloronicotinaldehydes:

This reaction is a powerful method for the synthesis of chloro-substituted nicotinaldehydes from enamides. The use of reagents like phosphorus oxychloride (POCl₃) with dimethylformamide (DMF) allows for the formylation and cyclization of the enamide to yield the desired chloronicotinaldehyde.

Experimental Protocol:

-

Step 1: To a cooled solution of the appropriate enamide in a suitable solvent (e.g., dichloromethane), the Vilsmeier reagent (prepared from POCl₃ and DMF) is added dropwise.

-

Step 2: The reaction mixture is stirred at a controlled temperature, typically ranging from 0 °C to room temperature, until the reaction is complete (monitored by TLC).

-

Step 3: The reaction is quenched by the addition of a saturated sodium bicarbonate solution.

-

Step 4: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

-

Step 5: The crude product is purified by column chromatography to yield the pure chloronicotinaldehyde.

2. Catalytic Hydrogenation of 3-Cyanopyridine:

This method provides an economical and scalable route to nicotinaldehyde. The hydrogenation of 3-cyanopyridine is typically carried out using a metal catalyst, such as Raney nickel, in an acidic aqueous solution.

Experimental Protocol:

-

Step 1: 3-cyanopyridine is dissolved in an aqueous solution of acetic acid in an autoclave.

-

Step 2: A catalytic amount of Raney nickel is added to the solution.

-

Step 3: The autoclave is purged with nitrogen and then pressurized with hydrogen gas to a specific pressure (e.g., 0.3 MPa).

-

Step 4: The reaction is carried out at a controlled temperature (e.g., 35 °C) with stirring for a specified duration.

-

Step 5: The reaction progress is monitored by gas chromatography. Upon completion, the catalyst is filtered off to yield the nicotinaldehyde solution.

3. Reduction of Nicotinic Acid Morpholinamides:

This two-step procedure involves the conversion of a substituted nicotinic acid to its morpholinamide, followed by reduction to the corresponding aldehyde. This method is particularly useful for preparing a variety of substituted nicotinaldehydes.[2]

Experimental Protocol:

-

Step 1 (Amide Formation): The substituted nicotinic acid is converted to its acid chloride using a chlorinating agent like thionyl chloride. The resulting acid chloride is then reacted with morpholine in the presence of a base (e.g., triethylamine) to form the nicotinic acid morpholinamide.[3]

-

Step 2 (Reduction): The nicotinic acid morpholinamide is dissolved in an anhydrous solvent like THF and cooled to 0 °C. A reducing agent, such as lithium tri-tert-butoxyaluminum hydride, is added dropwise.[2][3] The reaction is stirred at low temperature and then allowed to warm to room temperature.[3] The reaction is quenched, and the product is extracted and purified.[3]

4. Stephen Aldehyde Synthesis:

A classic method for the conversion of nitriles to aldehydes, the Stephen aldehyde synthesis involves the use of tin(II) chloride and hydrochloric acid to form an iminium salt intermediate, which is then hydrolyzed to the aldehyde.[4][5]

Experimental Protocol:

-

Step 1: The nitrile (e.g., nicotinonitrile) is dissolved in an anhydrous ether.

-

Step 2: The solution is saturated with dry hydrogen chloride gas.

-

Step 3: Anhydrous tin(II) chloride is added, and the mixture is stirred until the aldimine-tin chloride complex precipitates.

-

Step 4: The precipitate is filtered, washed with anhydrous ether, and then hydrolyzed with water to yield the aldehyde.

Biological Significance and Applications

Substituted nicotinaldehydes are not merely synthetic curiosities; they are precursors to a multitude of biologically active molecules with diverse applications in medicine and agriculture.

Anticancer Activity

Recent studies have highlighted the role of nicotinaldehyde in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[1] In certain cancer cells, such as leukemia, nicotinaldehyde can serve as an alternative precursor for NAD+ synthesis via the Preiss-Handler pathway, thereby counteracting the effects of anticancer agents that target the primary NAD+ biosynthesis enzyme, NAMPT.[1] This has significant implications for cancer therapy, underscoring the importance of the tumor microenvironment in drug efficacy.

Insecticidal Activity

Substituted nicotinaldehydes, particularly 6-chloronicotinaldehyde, are key precursors in the synthesis of neonicotinoid insecticides.[1] These insecticides act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system, paralysis, and death.[1] The 6-chloro-3-pyridylmethyl moiety, derived from 6-chloronicotinaldehyde, is a common structural feature in many commercial neonicotinoids.[1]

Other Biological Activities

Derivatives of substituted nicotinaldehydes have demonstrated a broad spectrum of other biological activities, including:

-

Antimicrobial and Antifungal Effects: Certain nicotinaldehyde derivatives have shown significant activity against various bacterial and fungal strains.

-

α-Glucosidase Inhibition: Some nicotinaldehyde-based compounds have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting their potential in the management of type 2 diabetes.

Quantitative Data Summary

The biological activity of substituted nicotinaldehydes and their derivatives is highly dependent on the nature and position of the substituents on the pyridine ring. The following tables summarize some of the reported quantitative data for various biological activities.

Table 1: Insecticidal Activity of Neonicotinoids Derived from Substituted Nicotinaldehydes

| Compound | Target Pest | LC50 (ppm) | Reference |

| Imidacloprid | Apis cerana indica | 0.38 (oral) | |

| Thiamethoxam | Apis cerana indica | 1.11 (oral) | |

| Acetamiprid | Apis cerana indica | 1.29 (oral) | |

| Clothianidin | Apis cerana indica | 1.18 (oral) | |

| Dinotefuron | Apis cerana indica | 0.26 (oral) |

Table 2: Antimicrobial Activity of Nicotinamide Derivatives

| Compound | Microorganism | MIC50 (mg/mL) | Reference |

| Nicotinamide Derivative 1 | Staphylococcus aureus | 0.0024 - 0.0224 | [6] |

| Nicotinamide Derivative 2 | Klebsiella pneumoniae | 0.032 (mM) | [6] |

| Nicotinamide Derivative 3 | Pseudomonas aeruginosa | 0.032 (mM) | [6] |

Table 3: α-Glucosidase Inhibitory Activity of Nicotinaldehyde Derivatives

| Compound Class | Representative IC50 (µM) | Reference |

| 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides | 0.78 - 43.23 | [7] |

| Xanthone-triazole derivatives | 9.99 - 35.19 | [8] |

Visualizing Key Pathways and Processes

Signaling Pathway: NAD+ Biosynthesis from Nicotinaldehyde

The following diagram illustrates the Preiss-Handler pathway, by which nicotinaldehyde is converted to NAD+.

NAD+ Biosynthesis via the Preiss-Handler Pathway.

Experimental Workflow: Synthesis of 6-Chloronicotinaldehyde

This diagram outlines a typical workflow for the synthesis of 6-chloronicotinaldehyde starting from 2-chloro-5-methylpyridine.

References

- 1. benchchem.com [benchchem.com]

- 2. US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 6-Methylnicotinaldehyde Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 6-methylnicotinaldehyde and its derivatives, highlighting their potential applications in drug discovery. This document includes detailed experimental protocols, a summary of reported biological activities, and visualizations of relevant synthetic pathways and biological signaling cascades.

Introduction

This compound is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry. The presence of a reactive aldehyde group and a methyl-substituted pyridine ring allows for diverse chemical modifications, leading to a wide array of derivatives with potential therapeutic applications. The pyridine scaffold is a common motif in many approved drugs, and its derivatives have been explored for various biological activities, including anticancer, antimicrobial, and insecticidal properties. This document outlines key synthetic strategies to access this compound derivatives and provides protocols for evaluating their biological potential.

Data Presentation

The following tables summarize the quantitative biological activity data for various nicotinaldehyde derivatives, providing a basis for comparison and further investigation. It is important to note that the data presented is compiled from different studies and may not represent a direct structure-activity relationship (SAR) for a homologous series of this compound derivatives due to variations in the tested compounds and assay conditions.

Table 1: Anticancer Activity of Nicotinamide and Quinoxaline Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Nicotinic Acid Derivative 5c | HCT-15 (Colon) | 0.068 (VEGFR-2 inhibition) | Sorafenib | - |

| PC-3 (Prostate) | - | Doxorubicin | - | |

| Quinoxaline Derivative 5 | HeLa (Cervical) | 0.126 | Doxorubicin | - |

| SMMC-7721 (Hepatoma) | 0.071 | |||

| K562 (Leukemia) | 0.164 | |||

| Quinoxaline Derivative 6k | HeLa (Cervical) | 12.17 ± 0.9 | Doxorubicin | 8.87 ± 0.6 |

| HCT-116 (Colon) | 9.46 ± 0.7 | 5.57 ± 0.4 | ||

| MCF-7 (Breast) | 10.88 ± 0.8 | 5.23 ± 0.3 | ||

| 6-Pyrazolinylcoumarin 47 | CCRF-CEM (Leukemia) | 1.88 | - | - |

| MOLT-4 (Leukemia) | 1.92 |

Note: The presented data is for structurally related compounds and not a direct SAR study of this compound derivatives.[1][2][3]

Table 2: Antimicrobial Activity of Hydrazide-Hydrazone and Thiosemicarbazone Derivatives of Pyridine

| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Nicotinic Acid Hydrazone 33 | P. aeruginosa | 0.22 | - | - |

| Nicotinic Acid Hydrazone 34 | P. aeruginosa | 0.19 | - | - |

| Isonicotinic Acid Hydrazone 15 | Gram-positive bacteria | 1.95 - 7.81 | - | - |

| Pyridine Thiosemicarbazone 5 | M. tuberculosis (resistant) | 0.5 - 4 | Isoniazid | - |

| Gram-positive bacteria | 0.49 | |||

| Pyridine Thiosemicarbazone 7 | M. tuberculosis (resistant) | 0.5 - 4 | Isoniazid | - |

| Gram-positive bacteria | 0.49 |

Note: The presented data is for structurally related compounds and not a direct SAR study of this compound derivatives.[1][4][5]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 5-bromo-2-methylpyridine.

Materials:

-

5-bromo-2-methylpyridine

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-methylpyridine in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi solution dropwise via a dropping funnel, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add anhydrous DMF dropwise to the reaction mixture and continue stirring at -78 °C for another hour.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with EtOAc.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Synthesis of 6-(Substituted-amino)nicotinaldehyde Derivatives

This protocol provides a general method for the synthesis of 6-aminonicotinaldehyde derivatives via nucleophilic aromatic substitution of a 6-halonicotinaldehyde.

Materials:

-

6-Chloronicotinaldehyde or 6-bromonicotinaldehyde

-

Desired primary or secondary amine (e.g., morpholine, N-methylaniline)

-

Base (e.g., potassium carbonate, triethylamine)

-

Solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add the 6-halonicotinaldehyde, the desired amine, and the base in a suitable solvent.

-

Heat the reaction mixture to a temperature appropriate for the specific substrates (e.g., 80-120 °C) and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with EtOAc.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 6-(substituted-amino)nicotinaldehyde derivative.

Anticancer Activity Evaluation (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT-116)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-